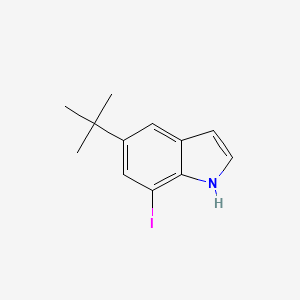![molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
4,8-Dichloropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It belongs to the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4,8-Dichloropyrido[4,3-d]pyrimidine typically involves the reaction of pyridine derivatives with chlorinating agents. One common method includes the cyclization of 2,6-dichloropyridine with formamide under high-temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,8-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,8-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to act as an antagonist for certain receptors, such as the human chemokine receptor CXCR2.
Biological Studies: The compound is used in studies related to inflammation, autoimmune diseases, and cancer due to its role in modulating immune responses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4,8-Dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby modulating immune responses . This interaction can lead to reduced inflammation and potentially inhibit cancer cell proliferation.
Comparison with Similar Compounds
4,8-Dichloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4,6-Disubstituted Pyrido[3,2-d]pyrimidines: These compounds also exhibit biological activities but may have different receptor targets and therapeutic applications.
Pyridazines and Pyridazinones: These compounds share a similar heterocyclic structure but differ in their nitrogen atom positions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H3Cl2N3 |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
4,8-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H |
InChI Key |
GMDZTZMKBPAEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


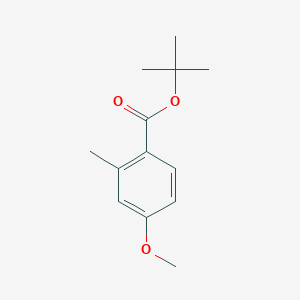
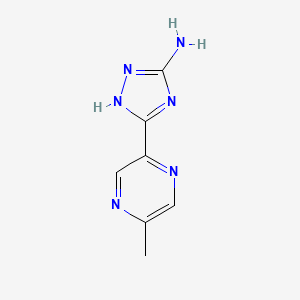
![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)

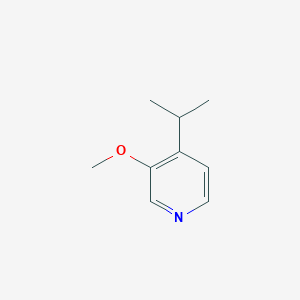
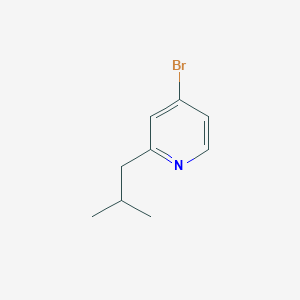
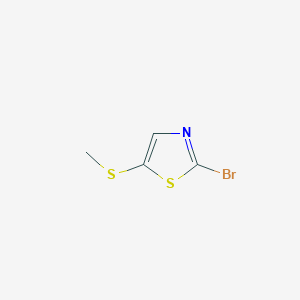

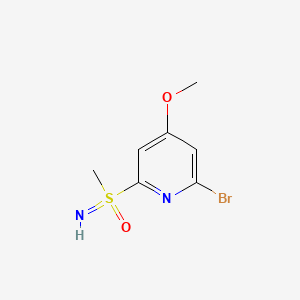


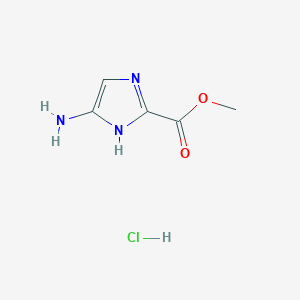
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
